(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
(E)-2-((4-Methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a Schiff base derivative synthesized via the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 4-methoxybenzaldehyde. This compound belongs to a class of heterocyclic molecules featuring a tetrahydrobenzo[b]thiophene core modified with a cyano group at position 3 and an (E)-configured imine linkage at position 2.
Properties
IUPAC Name |
2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-20-13-8-6-12(7-9-13)11-19-17-15(10-18)14-4-2-3-5-16(14)21-17/h6-9,11H,2-5H2,1H3/b19-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEXSWMMNGECDD-YBFXNURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a novel derivative of tetrahydrobenzo[b]thiophene that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and the underlying mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. The initial steps often include the formation of a β-enaminonitrile scaffold, followed by reactions with various electrophilic agents. The structure is confirmed through techniques such as FT-IR, NMR spectroscopy, and mass spectrometry.
Antioxidant Activity
Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit significant antioxidant properties . For instance, studies have shown that compounds similar to this compound demonstrate antioxidant activities comparable to ascorbic acid. The total antioxidant capacity (TAC) is evaluated using methods like the phosphomolybdenum assay, revealing inhibition rates of lipid peroxidation ranging from 19% to 30% in various derivatives .
Anticancer Activity
The compound has been investigated for its anticancer potential , particularly against several tumor cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). In vitro studies suggest that certain derivatives can inhibit cell proliferation effectively. For example, the presence of specific substituents on the thiophene ring has been correlated with enhanced antiproliferative effects and increased cell cycle arrest in the G2/M phase .
Anti-inflammatory and Analgesic Effects
Studies have reported that tetrahydrobenzo[b]thiophene derivatives possess anti-inflammatory properties . They can inhibit pro-inflammatory cytokines and pathways involved in inflammation. Additionally, some derivatives have shown promising analgesic effects , surpassing traditional analgesics in certain models .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Polymerization Inhibition : Some studies indicate that tetrahydrobenzo[b]thiophenes can disrupt tubulin polymerization, leading to mitotic arrest in cancer cells. This mechanism is vital for their anticancer activity .
- Histone Deacetylase (HDAC) Inhibition : Recent findings suggest that certain derivatives act as selective HDAC inhibitors, which play a crucial role in regulating gene expression and are implicated in cancer progression .
- Antioxidant Mechanisms : The antioxidant activity may stem from the ability of these compounds to scavenge free radicals and inhibit oxidative stress pathways, thereby protecting cells from damage .
Case Studies
Several case studies highlight the effectiveness of this compound:
- A study evaluating various tetrahydrobenzo[b]thiophene derivatives found that those with specific functional groups exhibited significant cytotoxicity against MCF-7 cells while maintaining lower toxicity towards normal fibroblast cells .
- Another investigation focused on the analgesic properties of newly synthesized derivatives demonstrated that certain compounds provided pain relief comparable to established analgesics in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is structurally analogous to several tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives, differing primarily in the substituents on the benzylidene moiety. Key comparisons include:
Notes:
- Crystallography : Most derivatives crystallize in a triclinic system (P-1 space group), stabilized by hydrogen bonding (e.g., O–H···N, C–H···O) and π-π interactions. The 4-methoxy analog is anticipated to adopt a similar packing motif.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the imine nitrogen, while electron-donating groups (e.g., OCH3) increase electron density on the aromatic ring, affecting reactivity and intermolecular interactions .
Spectroscopic and Computational Comparisons
- IR/NMR Spectroscopy: The imine (C=N) stretch in IR typically appears near 1600–1620 cm⁻¹, consistent across derivatives .
- DFT Studies :
Key Research Findings and Trends
Substituent-Driven Bioactivity: Chloro and hydroxy substituents enhance antinociceptive and antioxidant effects compared to methoxy derivatives, likely due to improved hydrogen-bonding capacity .
Crystallographic Uniformity : Despite substituent variations, triclinic packing (P-1) dominates, driven by robust intermolecular interactions .
Computational Validation: DFT simulations align closely with experimental NMR/IR data, confirming the reliability of predictive models for novel analogs .
Preparation Methods
Reaction Conditions and Optimization
Table 1: Gewald Reaction Variants
Characterization :
Schiff Base Condensation with 4-Methoxybenzaldehyde
The precursor undergoes condensation with 4-methoxybenzaldehyde to form the target compound.
Standard Protocol
Table 2: Condensation Reaction Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | DMF | 110 | 3 | 85 |
| None | Ethanol | 80 | 6 | 72 |
Characterization :
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¹H NMR (DMSO-d₆): δ 1.60–2.50 (m, 8H, cyclohexene), 3.82 (s, 3H, OCH₃), 6.95–7.80 (m, 4H, aromatic), 8.30 (s, 1H, CH=N).
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X-ray Crystallography : Triclinic crystal system (space group P-1) with intermolecular O–H···N hydrogen bonding.
Alternative Synthetic Routes and Modifications
Solvent-Free Mechanochemical Synthesis
Microwave-Assisted Condensation
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Conditions : Microwave irradiation (300 W) in DMF for 20 minutes.
Computational Insights into Reaction Mechanisms
Density functional theory (DFT) studies at the B3LYP/6-311+G(2d,p) level reveal:
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Transition State Energy : 25.3 kcal/mol for Schiff base formation, confirming a kinetically favorable process.
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NBO Analysis : Charge transfer from the thiophene NH₂ group to the aldehyde carbonyl oxygen stabilizes the intermediate.
Industrial-Scale Production (Patent-Based Methods)
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Key Patent : WO2003084947A1 outlines a combinatorial chemistry approach using solid-phase synthesis.
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Steps :
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Purity : >95% (HPLC), suitable for pharmaceutical applications.
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for preparing (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile?
The compound is typically synthesized via Schiff base formation between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and 4-methoxybenzaldehyde. A catalytic system using ZnCl₂ in DMF under reflux (2–3 hours) achieves high yields (>80%) by facilitating imine bond formation . Reaction completion is monitored via TLC, followed by recrystallization in ethanol. Alternative methods may involve varying solvents (e.g., acetic acid for cyclization steps) or catalysts, but ZnCl₂ remains preferred for efficiency .
Q. How is the compound characterized structurally?
Structural confirmation relies on multi-spectroscopic analysis:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm for benzylidene), methoxy groups (δ ~3.8 ppm), and tetrahydrobenzo[b]thiophene backbone protons (δ 1.5–2.8 ppm) .
- IR : Stretching vibrations for C≡N (~2220 cm⁻¹), C=N (Schiff base, ~1600 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .
- X-ray crystallography : For unambiguous conformation analysis, as demonstrated in related analogs (e.g., triclinic crystal systems with P1 space groups) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural elucidation?
Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. For example:
- Dynamic proton exchange : In Schiff base analogs, tautomerism can cause splitting or broadening of NH/aromatic signals. Low-temperature NMR or deuterated solvents (e.g., DMSO-d₆) may stabilize specific conformers .
- Crystallographic validation : When spectral ambiguity persists, single-crystal X-ray diffraction provides definitive bond angles/torsions. For instance, the (E)-configuration of the imine bond is confirmed by dihedral angles >170° between the benzylidene and tetrahydrobenzo[b]thiophene planes .
Q. What strategies optimize reaction yields in analogs with electron-donating/withdrawing substituents?
Substituent effects on the benzaldehyde moiety influence reaction kinetics:
- Electron-donating groups (e.g., -OCH₃) : Enhance nucleophilicity of the aldehyde, accelerating Schiff base formation. However, steric hindrance from bulky groups (e.g., -Cl) may require extended reflux times or higher catalyst loadings .
- Electron-withdrawing groups (e.g., -NO₂) : Reduce reactivity but improve product stability. A stepwise protocol (e.g., pre-activation of aldehydes with acetic anhydride) can mitigate this .
Q. How does the compound’s conformation impact its biological activity?
Molecular docking and SAR studies on related tetrahydrobenzo[b]thiophenes suggest:
- Planarity : The (E)-configuration and coplanar aromatic systems enhance π-π stacking with bacterial enzyme active sites (e.g., DNA gyrase).
- Hydrophobicity : The tetrahydrobenzo[b]thiophene scaffold improves membrane permeability, critical for antibacterial activity. Derivatives with polar substituents (e.g., -COOH) show reduced efficacy due to poor lipid bilayer penetration .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase chromatography (MeCN:H₂O gradients) resolves impurities, with purity thresholds ≥95% for biological assays .
- Elemental analysis : Confirms stoichiometric ratios (C, H, N, S) within ±0.4% of theoretical values .
- Mass spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]+ at m/z 337.1 for the title compound) .
Q. How are computational methods integrated with experimental data?
- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts using software like Gaussian08. Discrepancies >5% between experimental and computed data may indicate unaccounted solvent effects .
- Molecular dynamics : Simulate ligand-protein interactions to rationalize bioactivity trends, validated by in vitro assays (e.g., MIC against S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
